PF-04995274

Catalog No.
S539137
CAS No.
1331782-27-4
M.F
C23H32N2O6
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04995274

CAS Number

1331782-27-4

Product Name

PF-04995274

IUPAC Name

4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m1/s1

InChI Key

WLLOFQROROXOMO-GOSISDBHSA-N

SMILES

C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O

Solubility

Soluble in DMSO

Synonyms

PF-04995274; PF 04995274; PF04995274; PF-4995274; PF 4995274; PF4995274.

Canonical SMILES

C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O

Isomeric SMILES

C1COC[C@@H]1OC2=CC=CC3=C2C(=NO3)OCC4CCN(CC4)CC5(CCOCC5)O

Description

The exact mass of the compound (R)-4-((4-(((4-(Tetrahydrofuran-3-yloxy)-1,2-benzisoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol is 432.226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Pharmacology

    The molecule contains several functional groups that are commonly found in bioactive molecules. These include the tetrahydrofuran ring, the benzisoxazole ring, and the piperidine ring. Molecules containing these groups have been shown to have a variety of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties , , . Further research would be needed to determine if (R)-4-((4-(((4-(Tetrahydrofuran-3-yloxy)-1,2-benzisoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol) possesses any of these activities.

  • Material Science

    The molecule also contains a hydroxyl group and an ether linkage. These functional groups can be involved in hydrogen bonding and other interactions, which could potentially be useful in the design of new materials with specific properties.

PF-04995274 is a chemical compound classified as a partial agonist of the serotonin receptor subtypes, particularly the 5-HT4 receptor. This compound belongs to the class of organic compounds known as benzisoxazoles, characterized by a benzene ring fused to an isoxazole structure. The specific structure of PF-04995274 includes a tetrahydrofuran moiety, which contributes to its pharmacological profile and potential therapeutic applications in mental health disorders, particularly treatment-resistant depression and Alzheimer's disease .

Typical of benzisoxazole derivatives. The primary reactions include:

  • Nucleophilic Substitution: The presence of the tetrahydrofuran group allows for nucleophilic attack at the benzisoxazole ring.
  • Hydrolysis: In aqueous environments, PF-04995274 can hydrolyze, affecting its stability and bioavailability.
  • Oxidation: The compound may also be susceptible to oxidative reactions, which can alter its pharmacological properties.

These reactions are critical in understanding the compound's stability, efficacy, and metabolism in biological systems.

PF-04995274 exhibits significant biological activity through its interaction with serotonin receptors. As a partial agonist of the 5-HT4 receptor, it has been shown to enhance serotonin signaling, which is pivotal in mood regulation and cognitive functions. Clinical studies have indicated that PF-04995274 may improve emotional processing in patients with major depressive disorder who are resistant to traditional antidepressant therapies. Its mechanism involves modulating neurotransmitter release and enhancing cognitive performance .

The synthesis of PF-04995274 has been documented through multiple routes. A notable method involves:

  • Formation of 4-Fluorobenzisoxazol-3-one: This is achieved through the reaction of 4-fluoroaniline with isocyanate derivatives.
  • Coupling with Tetrahydrofuran: The tetrahydrofuran moiety is introduced via nucleophilic substitution reactions on the benzisoxazole framework.

These synthetic routes have been optimized to enhance yield and purity, making PF-04995274 suitable for clinical investigations .

PF-04995274 is primarily investigated for its potential applications in:

  • Treatment-Resistant Depression: It aims to provide an alternative for patients who do not respond to conventional antidepressants.
  • Cognitive Impairment in Alzheimer’s Disease: Its ability to enhance serotonin signaling may improve cognitive functions and emotional processing in affected individuals.

Ongoing clinical trials are assessing its efficacy and safety in these contexts .

Research on PF-04995274 has focused on its interactions with various biological systems:

  • Serotonin Receptors: It specifically interacts with 5-HT4 receptors, influencing neurotransmitter dynamics.
  • Drug Interactions: Studies have evaluated its compatibility with standard antidepressants, suggesting that it may enhance their effects without significant adverse interactions .

These interaction studies are crucial for understanding the compound's therapeutic potential and safety profile.

PF-04995274 shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameClassMechanism of ActionUnique Features
SB-207266Benzisoxazole5-HT4 receptor agonistMore potent but less selective than PF-04995274
PrucaloprideBenzopyran5-HT4 receptor agonistPrimarily used for gastrointestinal disorders
TrazodonePhenylpiperazineSerotonin antagonist/agonistPrimarily an antidepressant but acts on multiple serotonin receptors

PF-04995274 stands out due to its targeted action on the 5-HT4 receptor and its potential applications in both depression and cognitive enhancement, distinguishing it from other similar compounds that may have broader or different therapeutic targets .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

432.22603674 g/mol

Monoisotopic Mass

432.22603674 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XI179PG9LV

Wikipedia

Pf-04995274

Dates

Modify: 2023-08-15
1: Nirogi R, Kandikere V, Bhyrapuneni G, Saralaya R, Ajjala DR, Aleti RR, Rasheed MA. In-vivo rat striatal 5-HT4 receptor occupancy using non-radiolabelled SB207145. J Pharm Pharmacol. 2013 May;65(5):704-12. doi: 10.1111/jphp.12030. Epub 2013 Jan 25. PubMed PMID: 23600388.

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